(3-Methoxy-1,2-benzothiazol-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxy-1,2-benzothiazol-7-yl)urea is a chemical compound with the molecular formula C9H9N3O2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Vorbereitungsmethoden
The synthesis of (3-Methoxy-1,2-benzothiazol-7-yl)urea typically involves the reaction of 3-methoxy-1,2-benzothiazole with an isocyanate compound. One common method involves the use of potassium thiocyanate, bromine, glacial acetic acid, and ammonia solution to prepare disubstituted 2-aminobenzothiazole derivatives, which can then be reacted with various aromatic aldehydes to form Schiff’s base derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
(3-Methoxy-1,2-benzothiazol-7-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex benzothiazole derivatives.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3-Methoxy-1,2-benzothiazol-7-yl)urea involves its interaction with specific molecular targets. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions disrupt essential biological processes in microorganisms, leading to their antibacterial and antifungal effects.
Vergleich Mit ähnlichen Verbindungen
(3-Methoxy-1,2-benzothiazol-7-yl)urea can be compared with other benzothiazole derivatives such as ethoxzolamide, benzothiazol-2-ylthiomethyl thiocyanate (TCMTB), and dimazole . While these compounds share a common benzothiazole core, they differ in their functional groups and specific biological activities. This compound is unique due to its methoxy and urea functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
104121-63-3 |
---|---|
Molekularformel |
C9H9N3O2S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
(3-methoxy-1,2-benzothiazol-7-yl)urea |
InChI |
InChI=1S/C9H9N3O2S/c1-14-8-5-3-2-4-6(11-9(10)13)7(5)15-12-8/h2-4H,1H3,(H3,10,11,13) |
InChI-Schlüssel |
UHOIFKKXZQLSLJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NSC2=C1C=CC=C2NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.